3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromen-2-one core structure, which is substituted with methyl groups and a methoxybenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the condensation of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 7-hydroxy-4-methylcoumarin
Uniqueness
3,4-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoate ester enhances its lipophilicity and may influence its interaction with biological membranes and targets.
Properties
Molecular Formula |
C19H16O5 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C19H16O5/c1-11-12(2)18(20)24-17-10-15(7-8-16(11)17)23-19(21)13-5-4-6-14(9-13)22-3/h4-10H,1-3H3 |
InChI Key |
GXBXGGUDSAZZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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